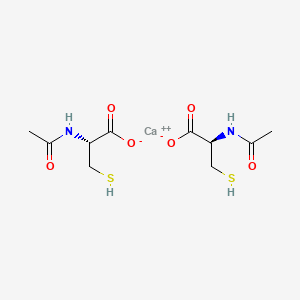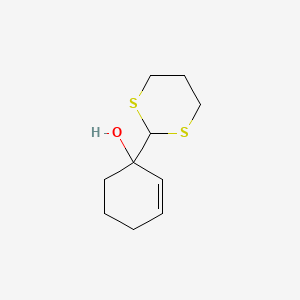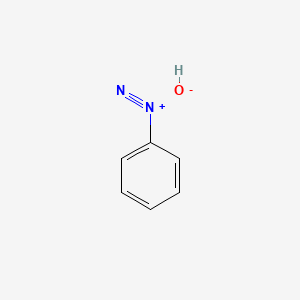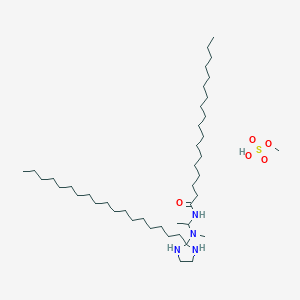![molecular formula C22H18N2O3 B13763393 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- CAS No. 52869-31-5](/img/structure/B13763393.png)
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes a dimethylamino group and a hydroxy group attached to the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.
Reduction: The dinitro compound is then reduced to 9,10-diaminoanthracene.
Diazotization and Coupling: The diamino compound is diazotized and coupled with 4-(dimethylamino)phenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into various hydroquinone derivatives.
Substitution: The presence of amino and hydroxy groups allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the formation of vibrant colors, making it valuable in the textile and printing industries.
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties. They are also investigated for their potential use in photodynamic therapy.
Industry
Industrially, the compound is used in the production of high-performance pigments and dyes. Its stability and vibrant color make it suitable for various applications, including coatings, plastics, and inks.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- involves its interaction with cellular components. The compound can intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also interacts with various enzymes and proteins, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-amino-2,4-dibromo-
- 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- stands out due to its unique combination of functional groups. The presence of both dimethylamino and hydroxy groups enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of specialized dyes and pharmaceuticals.
Properties
CAS No. |
52869-31-5 |
|---|---|
Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)anilino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O3/c1-24(2)14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3 |
InChI Key |
UWDPSTRFRZUJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


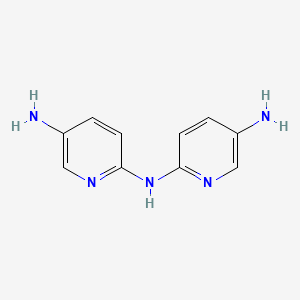


![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
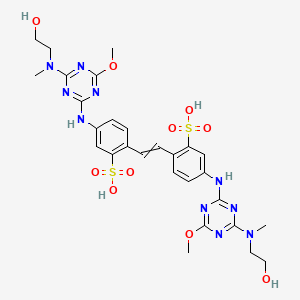

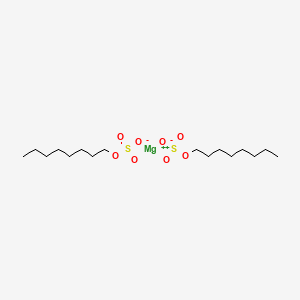
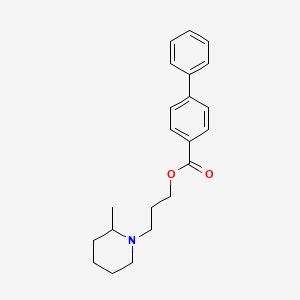
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
